2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Descripción

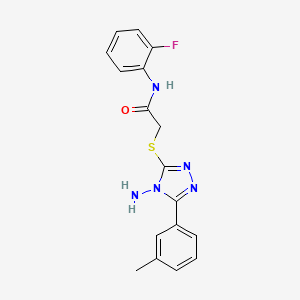

The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide features a 1,2,4-triazole core substituted with an amino group, a 3-methylphenyl (m-tolyl) group, and a thioether linkage to an acetamide moiety bearing a 2-fluorophenyl ring (Figure 1). This structure combines electronegative (fluorine), lipophilic (methyl), and hydrogen-bonding (amino, acetamide) groups, making it a candidate for diverse biological applications.

Propiedades

IUPAC Name |

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5OS/c1-11-5-4-6-12(9-11)16-21-22-17(23(16)19)25-10-15(24)20-14-8-3-2-7-13(14)18/h2-9H,10,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHRURILLNGUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether derivative with 2-fluoroaniline to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, leading to various reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Triazole derivatives are often used in the development of pharmaceuticals due to their stability and biological activity.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Structural Variations and Physical Properties

Key structural differences among analogs lie in substituents on the triazole ring and the arylacetamide group. Below is a comparative analysis (Table 1):

Key Observations :

- Triazole Substituents: The amino group at position 4 is conserved in the target compound and analogs like AM31 and ’s compound.

- Acetamide Substituents : The 2-fluorophenyl group in the target compound introduces electronegativity, contrasting with the nitrophenyl (AM31) or methylphenyl (Leader Compound) groups. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methyl or methoxy groups .

- Melting Points : Higher melting points (e.g., 182–184°C for 6a) correlate with polar pyridinyl groups, suggesting the target compound’s 2-fluorophenyl substituent might lower its melting point relative to pyridine-containing analogs .

Anti-Inflammatory Activity

- Leader Compound () : Exhibits 1.28× higher anti-inflammatory activity than diclofenac sodium in formalin-induced edema models. Its 2-pyridinyl-triazole and 3-methylphenyl-acetamide groups suggest that heterocyclic and lipophilic substituents enhance cyclooxygenase-2 (COX-2) inhibition .

- Implications for Target Compound : The m-tolyl group (lipophilic) and 2-fluorophenyl (electron-deficient) may similarly modulate COX-2 affinity, though fluorine’s inductive effects could alter binding kinetics compared to methyl .

Reverse Transcriptase Inhibition

- AM31 (): Binds HIV-1 reverse transcriptase with higher affinity than Nevirapine (Ki in nanomolar range). The 2-hydroxyphenyl-triazole and 4-nitrophenyl-acetamide groups facilitate hydrogen bonding and π-π stacking .

Insect Olfactory Receptor Modulation

- VUAA1 () : Activates insect Orco receptors via 3-pyridinyl and ethylphenyl substituents. Structural analogs like OLC15 (N-(4-butylphenyl)-...) act as antagonists, highlighting the role of alkyl chain length in receptor modulation .

- Target Compound’s Potential: The 2-fluorophenyl group’s compact size and polarity may limit efficacy in insect systems compared to VUAA1’s bulkier 4-ethylphenyl .

Actividad Biológica

The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a novel thio-substituted 1,2,4-triazole derivative. Its unique structure incorporates a triazole ring known for diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features:

- A triazole ring , which is crucial for its biological activity.

- Thioamide moiety , enhancing its reactivity and interaction with biological targets.

- Substituents such as m-tolyl and 2-fluorophenyl , which may influence pharmacokinetic properties like lipophilicity.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Inhibitory effects on cancer cell proliferation.

- Enzyme Inhibition : Potential to inhibit key metabolic enzymes.

Table 1: Summary of Biological Activities

The mechanisms through which 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide exerts its effects include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical to cancer cell metabolism and bacterial growth.

- Signal Pathway Modulation : It may modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to the compound :

- Antimicrobial Studies :

- Cancer Research :

- Enzyme Activity :

Comparative Analysis

To understand the relative efficacy of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide, it is essential to compare it with other known triazole compounds:

Table 2: Comparative Efficacy of Triazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.